9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is an organic compound with the molecular formula C16H8O6 It is a derivative of anthracene, characterized by the presence of two carboxylic acid groups at the 2 and 6 positions and two ketone groups at the 9 and 10 positions
Mechanism of Action
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its structure, which includes two carbonyl groups and two carboxylic acid groups .
Biochemical Pathways
The compound’s structure suggests it could potentially interact with various biochemical pathways, particularly those involving oxidation-reduction reactions .
Action Environment
It’s known that the compound is stable under normal room temperature when sealed in dry conditions .
Biochemical Analysis
Biochemical Properties
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, forming complexes that can influence biochemical pathways. For instance, it can act as a bridging carboxylic acid ligand due to the presence of its anthracene ring . This interaction can affect the activity of enzymes and proteins, altering their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a sealed, dry environment at room temperature . Over time, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid typically involves the oxidation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate anthraquinone derivatives, which are further oxidized to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Higher oxidized anthracene derivatives.
Reduction: 9,10-Dihydroxyanthracene-2,6-dicarboxylic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-1,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 1 and 5 positions.
Anthracene-9,10-dicarboxylic acid: Lacks the ketone groups at the 9 and 10 positions.
9,10-Dihydroxyanthracene-2,6-dicarboxylic acid: Reduction product with hydroxyl groups instead of ketone groups.
Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylic acid and ketone functional groups. This combination of features imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
9,10-dioxoanthracene-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)10-4-2-8(16(21)22)6-12(10)13/h1-6H,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTFCPOKQHJATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.